molecular formula C20H13ClN2OS B2613351 N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313529-37-2

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2613351
CAS No.: 313529-37-2
M. Wt: 364.85
InChI Key: YAFALRXZMFFDTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the compound N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid . Two unique isoforms of cyclooxygenase, COX-1 and COX-2, have been identified in mammalian cells .

Mode of Action

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are involved in inflammation and pain . The anti-inflammatory effects of this compound are therefore seen to be mediated via inhibition of COX-2 .

Biochemical Pathways

The compound N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide affects the biochemical pathway involving the metabolism of arachidonic acid to prostaglandins and leukotrienes . This metabolism is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways . By inhibiting COX enzymes, this compound disrupts these pathways and their downstream effects, which include inflammation and pain .

Pharmacokinetics

The compound’s interaction with cox enzymes suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide’s action include a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide. For instance, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as phosphorus oxychloride under reflux conditions . The reaction mixture is then purified using techniques like thin-layer chromatography (TLC) to ensure the homogeneity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazoles .

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-10-11-17-18(12-16)25-20(22-17)23-19(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFALRXZMFFDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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